molecular formula C6H9F3O2 B2906821 (2S)-5,5,5-Trifluoro-2-methylpentanoic acid CAS No. 2248175-28-0

(2S)-5,5,5-Trifluoro-2-methylpentanoic acid

Cat. No.: B2906821
CAS No.: 2248175-28-0
M. Wt: 170.131
InChI Key: PPOLMOVJCMRNMT-BYPYZUCNSA-N
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Description

(2S)-5,5,5-Trifluoro-2-methylpentanoic acid: is an organic compound with the molecular formula C6H9F3O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. The presence of trifluoromethyl groups makes it a valuable compound in various chemical and pharmaceutical applications due to its unique properties, such as increased lipophilicity and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5,5,5-Trifluoro-2-methylpentanoic acid typically involves the introduction of trifluoromethyl groups into a suitable precursor. One common method is the reaction of 2-methylpentanoic acid with trifluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process includes steps such as purification and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: (2S)-5,5,5-Trifluoro-2-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

Chemistry: In chemistry, (2S)-5,5,5-Trifluoro-2-methylpentanoic acid is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups enhance the stability and lipophilicity of the resulting compounds, making them useful in various chemical reactions and processes.

Biology: The compound is studied for its potential biological activities. Its unique structure allows it to interact with biological molecules in ways that can be beneficial for research in enzymology and metabolic studies.

Medicine: In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its stability and lipophilicity make it a valuable component in drug design and development, particularly for drugs targeting metabolic pathways.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2S)-5,5,5-Trifluoro-2-methylpentanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the binding affinity of the compound to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2S)-2-Methylpentanoic acid: Lacks the trifluoromethyl groups, resulting in different chemical and physical properties.

    (2S)-5,5,5-Trifluoro-2-methylhexanoic acid: Similar structure but with an additional carbon atom, affecting its reactivity and applications.

Uniqueness: The presence of trifluoromethyl groups in (2S)-5,5,5-Trifluoro-2-methylpentanoic acid imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics distinguish it from other similar compounds and make it valuable in various scientific and industrial applications.

Properties

IUPAC Name

(2S)-5,5,5-trifluoro-2-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-4(5(10)11)2-3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOLMOVJCMRNMT-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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